Pancreatic Exocrine Secretion Potency: Caerulein achieves 178% of CCK-8 protein output at equimolar doses in conscious dog
In a head-to-head dose-response study in conscious dogs fitted with pancreatic fistulas, caerulein exhibited 178% of the protein secretion activity of the C-terminal octapeptide of cholecystokinin (CCK-8, set as 100%) when compared at equimolar infusion rates. The relative protein secretion potencies were: CCK-8 (100%), [Mox³]-CCK-8 (52%), [Mox⁶]-CCK-8 (27%), [Mox³,Mox⁶]-CCK-8 (19%), and caerulein (178%). [1]
| Evidence Dimension | Relative potency for protein secretion in exocrine pancreas |
|---|---|
| Target Compound Data | Caerulein: 178% relative potency |
| Comparator Or Baseline | CCK-8: 100% (reference standard) |
| Quantified Difference | 1.78-fold higher potency than CCK-8 |
| Conditions | Conscious dogs with chronic pancreatic fistulas; dose-response curves for multiple variables of exocrine pancreatic secretion; equimolar infusion |
Why This Matters
Procurement of CCK-8 instead of caerulein for pancreatic stimulation protocols introduces a ~44% underestimation of maximal secretory capacity, directly affecting the validity of pancreatic function tests and pancreatitis induction models.
- [1] Meyer FD, et al. Biological activity of the C-terminal octapeptide of cholecystokinin, of three of its analogues and of caerulein in the dog. Experientia. 1980;36(4):434-6. doi:10.1007/BF01975132. PMID: 7379916. View Source
